4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyrimidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring is typically formed by the reaction of ethylenediamine with a dihaloalkane.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with guanidine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-: Similar in structure but lacks the piperazine and pyrimidine rings.
1H-Pyrazol-5-ol, 1,4-dimethyl-: Contains a pyrazole ring but differs in the substitution pattern and lacks the piperazine and pyrimidine rings.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-14-16(2)26(23-15)19-8-9-21-20(22-19)25-12-10-24(11-13-25)17-4-6-18(27-3)7-5-17/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQUDLNNFVQWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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